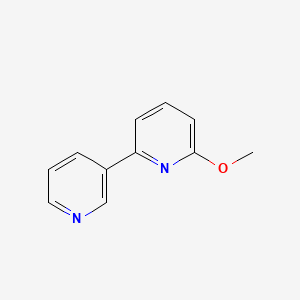

6-Methoxy-2,3'-bipyridine

CAS No.: 96546-78-0

Cat. No.: VC12011614

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96546-78-0 |

|---|---|

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-methoxy-6-pyridin-3-ylpyridine |

| Standard InChI | InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3 |

| Standard InChI Key | ZQLPJEWNYQZNSW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=N1)C2=CN=CC=C2 |

| Canonical SMILES | COC1=CC=CC(=N1)C2=CN=CC=C2 |

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

The compound features a bipyridine backbone with a methoxy group at the 6-position (Figure 1). X-ray crystallography of related bipyridines reveals planar geometries, with slight distortions due to steric effects from substituents .

Physical and Thermodynamic Data

Synthesis and Manufacturing

Methoxylation of Chlorinated Precursors

A patent by outlines a multi-step synthesis starting from 2,6-dichloro-3-nitropyridine:

-

Ammonolysis: Reaction with aqueous ammonia yields 2-amino-6-chloro-3-nitropyridine.

-

Methoxylation: Treatment with sodium methoxide in methanol replaces chlorine with methoxy at 25–30°C (1.05:1 molar ratio).

-

Reduction: Catalytic hydrogenation or metallic reduction (e.g., SnCl₂·2H₂O/HCl) converts nitro to amino groups, yielding 2,3-diamino-6-methoxypyridine derivatives .

Cross-Coupling Reactions

-

Negishi Coupling: Reacting 2-pyridyl zinc bromide with 2-bromo-6-methoxypyridine in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) forms the bipyridine backbone .

-

Suzuki-Miyaura Coupling: Boronic acid derivatives of pyridine couple with halogenated methoxypyridines under Pd catalysis .

Industrial-Scale Production

Optimized protocols use continuous flow reactors to enhance yield (up to 92%) and purity (>99% by HPLC) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: KMnO₄ or CrO₃ introduces hydroxyl or carbonyl groups at the methoxy-bearing ring .

-

Reduction: LiAlH₄ selectively reduces the pyridine rings to piperidines, altering electronic properties.

Substitution Reactions

-

Nucleophilic Aromatic Substitution: Methoxy groups are replaced by halogens (e.g., Cl, Br) under acidic conditions .

-

Metal-Catalyzed Cross-Coupling: Suzuki and Sonogashira reactions enable C-C bond formation for functionalized derivatives .

Applications in Scientific Research

Coordination Chemistry

6-Methoxy-2,3'-bipyridine acts as a bidentate ligand, forming stable complexes with transition metals:

-

Rhodium Complexes: Used in transfer hydrogenation of N-heteroarenes in water, achieving >90% yield .

-

Copper Photoredox Catalysts: Facilitate chlorotrifluoromethylation of styrenes under mild conditions (e.g., [Cu(bpy)(Xantphos)]PF₆) .

Medicinal Chemistry

-

Cytotoxicity Studies: Derivatives exhibit dose-dependent inhibition of HepG2 and A549 cancer cells (IC₅₀ = 10–50 µM) .

-

Purinergic Receptor Modulation: Low affinity for P2X and P2Y receptors, suggesting selectivity for other targets .

Materials Science

-

Organic Electronics: Incorporated into OLEDs and photovoltaics due to tunable electron-transport properties.

-

Metal-Organic Frameworks (MOFs): Serves as a linker in porous materials for gas storage and catalysis .

Recent Advances and Future Directions

Photoredox Catalysis

Heteroleptic Cu(I) complexes with 6-methoxy-2,3'-bipyridine ligands show enhanced excited-state lifetimes (τ = 450 ns vs. 120 ns for [Cu(dap)₂]⁺), enabling broader substrate scope in trifluoromethylation .

Sustainable Synthesis

Microwave-assisted protocols reduce reaction times from 24 h to 30 min, improving yields by 20–30% .

Computational Modeling

DFT studies predict redox potentials (E₁/₂ = +0.78 V vs. SCE) and ligand-to-metal charge transfer transitions, guiding catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume